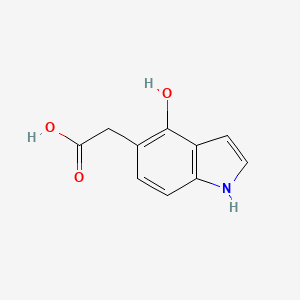

2-(4-Hydroxy-1H-indol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

1368087-51-7 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.186 |

IUPAC Name |

2-(4-hydroxy-1H-indol-5-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-9(13)5-6-1-2-8-7(10(6)14)3-4-11-8/h1-4,11,14H,5H2,(H,12,13) |

InChI Key |

JLJUISDFTGPXEU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2)C(=C1CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(4-Hydroxy-1H-indol-5-yl)acetic acid Scaffold

A retrosynthetic analysis of this compound reveals several logical pathways for its disconnection. The primary strategies involve either the late-stage introduction of the acetic acid side chain or the construction of the indole (B1671886) ring from appropriately functionalized acyclic or benzene-based precursors.

Key Retrosynthetic Disconnections:

C5-Side Chain Disconnection: The most straightforward approach involves disconnecting the bond between the C5 position of the indole ring and the acetic acid moiety. This leads to a key intermediate, 4-hydroxy-1H-indole, which would require a subsequent C5-functionalization step (e.g., Friedel-Crafts acylation, Vilsmeier-Haack reaction followed by further steps, or cross-coupling). This simplifies the problem to the synthesis of a 4-hydroxyindole (B18505) and the separate challenge of installing the C5-substituent.

Pyrrole (B145914) Ring Annulation: A more convergent strategy involves disconnecting the bonds of the pyrrole ring. This is the basis for many classical indole syntheses.

Nenitzescu-type Disconnection: This approach disconnects the N1-C2 and C3-C3a bonds, leading back to a substituted 1,4-benzoquinone (B44022) and a β-amino ester derivative. The challenge lies in designing a benzoquinone precursor that already contains the latent acetic acid side chain or a group that can be converted to it.

Fischer-type Disconnection: This involves breaking the N1-C2 bond and the C3a-C4 bond, tracing the molecule back to a substituted phenylhydrazine (B124118) and a suitable keto-acid or aldehyde. The synthesis of the required 3-hydroxy-4-(carboxymethyl)phenylhydrazine precursor would be a critical and potentially complex step. nih.gov

Cycloaddition-based Disconnection: Modern approaches allow for disconnection based on cycloaddition reactions. For instance, an intramolecular Diels-Alder reaction of a furan (B31954) tethered to an alkyne can be envisioned, which upon a cascade of reactions, forms the substituted benzene (B151609) and pyrrole rings simultaneously. nih.gov

| Disconnection Strategy | Key Precursors | Associated Synthetic Method |

| C5-Side Chain Cleavage | 4-Hydroxy-1H-indole, Halogenated acetic acid derivative | Electrophilic Substitution / Cross-Coupling |

| Pyrrole Ring Cleavage (Nenitzescu) | Substituted 1,4-Benzoquinone, β-Aminoacrylate derivative | Nenitzescu Indole Synthesis |

| Pyrrole Ring Cleavage (Fischer) | Substituted Phenylhydrazine, Keto-acid/aldehyde | Fischer Indole Synthesis |

| Cycloaddition Approach | Functionalized Furan and Alkyne | Intramolecular Diels-Alder Furan (IMDAF) |

Established Indole Synthesis Protocols Applicable to this compound

Several classical named reactions for indole synthesis can be theoretically applied to construct the this compound scaffold, although each presents unique challenges regarding precursor availability and regioselectivity.

Nenitzescu Indole Synthesis : This is a powerful method for producing 5-hydroxyindoles. bhu.ac.in It involves the condensation of a 1,4-benzoquinone with a β-amino-α,β-unsaturated carbonyl compound. bhu.ac.in To target the desired product, one could hypothetically use 1,4-benzoquinone and an enamine derived from an amino-succinate ester. The reaction would yield a 5-hydroxyindole-2-carboxylate, which would then require manipulation of the C2 ester and introduction of the 4-hydroxy group, making this a non-trivial application. A more direct, but challenging, route would require a pre-functionalized benzoquinone.

Fischer Indole Synthesis : While one of the most versatile indole syntheses, its application here is hampered by the need for a specific, and likely difficult to prepare, substituted arylhydrazine. nih.gov The synthesis would require a 3-hydroxy-4-(functionalized ethyl)phenylhydrazine, which is not readily available.

Reissert Indole Synthesis : This method involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization. bhu.ac.in To adapt this for the target molecule, one would need to start with 2-methyl-3-nitro-6-hydroxyphenylacetic acid or a protected derivative. The multiple functional groups and specific substitution pattern make this a challenging starting material to access.

Bischler Indole Synthesis : This synthesis involves the reaction of an α-halo-ketone with an aniline, followed by acid-catalyzed cyclization. nih.govbhu.ac.in A potential route could involve the reaction of 2,5-dihydroxyaniline with a γ-halo-β-ketoester derivative, though regioselectivity and the harsh acidic conditions could be problematic for the hydroxyl groups.

| Method | Applicability to Target Compound | Potential Precursors | Key Challenges |

| Nenitzescu Synthesis | High (for 5-hydroxyindole (B134679) core) bhu.ac.in | 1,4-Benzoquinone, β-aminosuccinate derivative | Regiocontrol of side chain, introduction of C4-OH |

| Fischer Synthesis | Moderate nih.gov | 3-Hydroxy-4-(carboxymethyl)phenylhydrazine, Glyoxal derivative | Synthesis of the highly substituted hydrazine (B178648) precursor nih.gov |

| Reissert Synthesis | Low bhu.ac.in | 2-Methyl-3-nitro-6-hydroxyphenylacetic acid derivative | Availability and synthesis of the starting nitro-aromatic |

| Bischler Synthesis | Moderate nih.govbhu.ac.in | 2,5-Dihydroxyaniline, γ-Halo-β-ketoester | Harsh conditions, potential for side reactions, regioselectivity |

Novel Synthetic Routes for the Preparation of this compound and its Analogues

Modern synthetic organic chemistry offers more sophisticated and potentially more efficient routes to complex indole structures.

One of the most promising strategies involves the construction of a suitably substituted indole core followed by the introduction of the acetic acid side chain. For instance, a 4-hydroxy-5-bromo-1H-indole could serve as a versatile intermediate. The acetic acid moiety could then be installed using modern cross-coupling methodologies:

Heck Reaction: Coupling of the 5-bromoindole (B119039) with an acrylate (B77674) ester, followed by reduction of the double bond.

Sonogashira Coupling: Reaction with a protected acetylene, followed by hydration or oxidative cleavage to yield the carboxylic acid.

Suzuki or Stille Coupling: Coupling with an organoboron or organotin reagent bearing the acetic acid side chain. A recent protocol for a similar compound, 2-(5-phenyl-1H-indol-3-yl)acetic acid, utilized a Suzuki coupling to form the C5-phenyl bond on a pre-existing indole. nih.gov

Another advanced approach is the intramolecular Diels-Alder furan (IMDAF) cycloaddition . This convergent method has been successfully used to prepare 3,4-disubstituted 5-hydroxy indoles. nih.gov The process involves a microwave-heated cascade of cycloaddition, fragmentation, and aromatization from a furan-alkynol precursor. nih.gov While the reported substitution pattern is different (3,4-disubstituted), modification of the starting furan and alkyne components could potentially be explored to achieve the desired 4,5-disubstitution.

Finally, methods starting from simple, functionalized benzene rings are highly valuable. Palladium-catalyzed amination reactions can be used to form the N-aryl bond, followed by an intramolecular cyclization to build the pyrrole ring. nih.gov

| Novel Strategy | Description | Example Key Step | Reference |

| Cross-Coupling | Introduction of the side chain onto a pre-formed, halogenated 4-hydroxyindole. | Suzuki coupling of 5-bromo-4-hydroxyindole with a boronic ester of acetic acid. | nih.gov |

| IMDAF Cycloaddition | Convergent one-pot synthesis building both rings simultaneously via a cycloaddition cascade. | Microwave-assisted reaction of a furan-alkynol precursor. | nih.gov |

| Catalytic Amination/Cyclization | Formation of the indole core from a di-halogenated benzene derivative. | Pd-catalyzed amination followed by intramolecular cyclization. | nih.gov |

Considerations for Scalable and Sustainable Synthesis of this compound

For the practical production of this compound, especially for research or potential future applications, the scalability and environmental impact of the synthesis are critical considerations.

Green Solvents and Catalysts : Conventional indole syntheses often rely on harsh acids and volatile organic solvents. Modern approaches prioritize the use of greener alternatives. This includes using water as a solvent, ionic liquids, or solvent-free conditions, which can make the process more economical and environmentally friendly. openmedicinalchemistryjournal.com The use of solid acid catalysts or reusable nanoparticle catalysts can also simplify purification and minimize waste. openmedicinalchemistryjournal.com

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating reaction times, often leading to higher yields and cleaner reaction profiles. This has been demonstrated in indole syntheses, including one-pot procedures that form the indole core. nih.govopenmedicinalchemistryjournal.com

Safety and Availability of Starting Materials : A scalable synthesis must rely on readily available and relatively non-hazardous starting materials. Routes that begin with simple, commercially available anilines or benzene derivatives are often preferred over those requiring complex, multi-step syntheses of precursors. nih.govluc.edu

| Sustainability Aspect | Strategy/Technique | Advantage | Reference |

| Reduced Waste | Use of reusable solid acid or nanoparticle catalysts. | Simplifies purification, catalyst can be recycled. | openmedicinalchemistryjournal.com |

| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduced reaction times, often improved yields. | nih.govopenmedicinalchemistryjournal.com |

| Improved Atom Economy | Convergent, one-pot syntheses. | Fewer reaction steps, less solvent and energy usage. | nih.govluc.edu |

| Safer Solvents | Use of water or ionic liquids as reaction media. | Reduces reliance on volatile and toxic organic solvents. | openmedicinalchemistryjournal.com |

Biochemical Pathways and Metabolic Intersections of 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid

Hypothetical Biogenetic Origins of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid in Biological Systems

The biosynthesis of this compound is likely rooted in the metabolism of the essential amino acid tryptophan, which serves as the precursor for a vast array of indole (B1671886) compounds in both plants and animals. Several putative pathways can be postulated for its formation, primarily involving hydroxylation and rearrangement of the acetic acid side chain.

One plausible route begins with the formation of indole-3-acetic acid (IAA), a well-characterized plant hormone. In this scenario, tryptophan is first converted to indole-3-pyruvic acid, which is then decarboxylated to form indole-3-acetaldehyde. Subsequent oxidation yields IAA. From IAA, a hydroxylation event at the C4 position of the indole ring, potentially catalyzed by a cytochrome P450 monooxygenase, would yield 4-hydroxyindole-3-acetic acid. A subsequent isomerization, possibly enzyme-mediated, could then shift the acetic acid moiety from the C3 to the C5 position, yielding the final product.

Alternatively, the hydroxylation event could precede the formation of the acetic acid side chain. Tryptophan could first be hydroxylated at the C4 position to form 4-hydroxytryptophan. This intermediate could then undergo transamination and decarboxylation to form 4-hydroxyindole-3-acetaldehyde, which would then be oxidized to 4-hydroxyindole-3-acetic acid. The final step would again involve the migration of the side chain.

A third, more direct, but less precedented pathway could involve the direct enzymatic attachment of an acetic acid group to the C5 position of a pre-existing 4-hydroxyindole (B18505) molecule. The origin of 4-hydroxyindole itself would likely be from the degradation of other indole-containing compounds or direct synthesis from tryptophan derivatives.

Enzymatic Modification and Degradation Pathways of this compound

Once formed, this compound would be subject to a variety of enzymatic modifications and degradation pathways aimed at its regulation and eventual elimination. These pathways are likely to mirror those of other hydroxylated indoleacetic acids, such as 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin (B10506).

Conjugation Reactions: A primary route for the metabolic inactivation and solubilization of this compound is likely through conjugation. This would involve the enzymatic addition of polar molecules to either the hydroxyl or carboxylic acid groups.

Glucuronidation: The hydroxyl group at the C4 position and the carboxylic acid group of the acetic acid side chain are both potential sites for glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety, significantly increasing the water solubility of the molecule and facilitating its excretion. wikipedia.orgnih.govxenotech.com

Sulfation: The C4-hydroxyl group is also a prime candidate for sulfation, a reaction mediated by sulfotransferases (SULTs). nih.govelsevierpure.com The resulting sulfate ester would similarly enhance water solubility and promote elimination.

Oxidative Degradation: The indole ring of this compound is susceptible to oxidative cleavage. This process, likely initiated by cytochrome P450 enzymes or other monooxygenases, could lead to the opening of the heterocyclic ring and the formation of various downstream metabolites. nih.govuq.edu.auresearchgate.netacs.org The presence of the hydroxyl group may influence the site of initial oxidative attack. Degradation of the acetic acid side chain via oxidation is another plausible route.

Role of Specific Enzyme Families in the Metabolism of this compound

Several key enzyme families are hypothetically involved in the synthesis and breakdown of this compound.

| Enzyme Family | Hypothetical Role in Metabolism of this compound |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the hydroxylation of the indole ring, a crucial step in both the proposed biosynthesis and the oxidative degradation of the compound. nih.govuq.edu.auresearchgate.netacs.org Specific isoforms, such as those from the CYP1A, CYP2A, and CYP2E families, are known to metabolize indole and its derivatives. uq.edu.auresearchgate.netacs.orgoup.com |

| Tryptophan Aminotransferases | Involved in the initial steps of the proposed biosynthetic pathway from tryptophan, catalyzing the conversion of tryptophan or its hydroxylated derivatives to the corresponding pyruvic acids. |

| Indole-3-pyruvic acid Decarboxylases | Catalyze the decarboxylation of indolepyruvic acid intermediates in the biosynthetic pathway. |

| Aldehyde Dehydrogenases | Responsible for the oxidation of indole acetaldehyde intermediates to their corresponding acetic acid derivatives in the final steps of the proposed biosynthesis. |

| UDP-Glucuronosyltransferases (UGTs) | Mediate the conjugation of glucuronic acid to the hydroxyl and carboxylic acid groups, facilitating detoxification and excretion. wikipedia.orgnih.govxenotech.com |

| Sulfotransferases (SULTs) | Catalyze the sulfation of the C4-hydroxyl group, another important conjugation pathway for elimination. nih.govelsevierpure.com |

Interaction of this compound with Endogenous Metabolic Networks

The presence of this compound in a biological system would likely lead to its interaction with several endogenous metabolic networks, most notably those of tryptophan and other auxins.

As a derivative of tryptophan, its biosynthesis would draw from the cellular pool of this essential amino acid, potentially impacting other tryptophan-dependent pathways such as serotonin and kynurenine synthesis. The enzymes involved in its metabolism, particularly the CYPs, UGTs, and SULTs, are also responsible for the metabolism of a wide range of other endogenous and xenobiotic compounds. Therefore, the presence of this compound could lead to competitive inhibition or induction of these enzymes, thereby affecting the metabolism of other substrates.

In plant systems, its structural similarity to indole-3-acetic acid (IAA) suggests a potential for interaction with the auxin signaling pathway. mdpi.com It could potentially act as an agonist or antagonist at auxin receptors, or interfere with auxin transport and conjugation, thereby influencing plant growth and development. The maintenance of auxin homeostasis is a complex interplay of biosynthesis, transport, and catabolism, and the introduction of a novel indoleacetic acid derivative could perturb this delicate balance. umn.edu

Comparative Biochemical Analysis of this compound with Related Indole Metabolites

A comparative analysis of the hypothetical metabolism of this compound with well-characterized indole metabolites like indole-3-acetic acid (IAA) and 5-hydroxyindoleacetic acid (5-HIAA) reveals both similarities and key distinctions.

| Feature | This compound (Hypothetical) | Indole-3-acetic acid (IAA) | 5-Hydroxyindoleacetic acid (5-HIAA) |

| Precursor | Tryptophan | Tryptophan wikipedia.org | Serotonin (from Tryptophan) wikipedia.orgnih.govrupahealth.comnih.gov |

| Key Biosynthetic Steps | Hydroxylation at C4, side chain at C5 | Side chain formation at C3 wikipedia.org | Hydroxylation at C5, side chain at C3 wikipedia.orgrupahealth.com |

| Primary Function | Unknown, potentially auxin-like activity in plants | Plant hormone (auxin) mdpi.com | Major metabolite of serotonin wikipedia.orgnih.govrupahealth.comnih.gov |

| Primary Degradation Pathways | Oxidative cleavage, Glucuronidation, Sulfation | Oxidation, Conjugation (e.g., with amino acids) | Oxidative deamination followed by oxidation, primarily excreted as is wikipedia.orgrupahealth.com |

| Key Enzyme Families in Metabolism | CYPs, UGTs, SULTs | Tryptophan aminotransferases, CYPs, Conjugating enzymes | Monoamine oxidase, Aldehyde dehydrogenase wikipedia.orgrupahealth.com |

The primary difference in the hypothetical biosynthesis of this compound compared to IAA and 5-HIAA is the position of the acetic acid side chain at C5 and the hydroxyl group at C4. This structural variance would likely influence its interaction with enzymes and receptors, potentially leading to a unique biological activity profile. While IAA's metabolism is tightly regulated in plants to control growth, 5-HIAA's formation in animals is a direct consequence of serotonin turnover. mdpi.comwikipedia.orgrupahealth.com The metabolic fate of this compound would likely be geared towards detoxification and elimination, similar to other hydroxylated xenobiotics or endogenous metabolites.

Molecular and Cellular Mechanisms of Action for 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid

Identification and Characterization of Molecular Targets for 2-(4-Hydroxy-1H-indol-5-yl)acetic acid

There is no specific information available in the scientific literature that identifies and characterizes the molecular targets of this compound. Research has been conducted on structurally similar indole (B1671886) compounds, which have been shown to interact with a variety of biological targets. For instance, a series of synthetically derived [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds have been identified as potent and selective agonists for the thyroid hormone receptor β (TRβ). However, it is important to emphasize that these are different and more complex molecules, and their findings cannot be directly attributed to this compound.

Receptor-Ligand Interactions and Binding Kinetics of this compound

Detailed studies on the receptor-ligand interactions and binding kinetics of this compound are not present in the current body of scientific literature. To determine these parameters, experimental approaches such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary. Without such studies, any discussion of binding affinity (Kd), association rate constants (kon), or dissociation rate constants (koff) would be purely speculative.

Modulation of Intracellular Signaling Cascades by this compound

The effects of this compound on intracellular signaling cascades have not been documented. Understanding how a compound modulates signaling pathways, such as those involving cyclic AMP (cAMP), mitogen-activated protein kinases (MAPK), or phosphoinositide 3-kinase (PI3K), requires specific cellular assays. As no molecular targets for this compound have been identified, the investigation into its impact on downstream signaling pathways has not been undertaken.

Effects of this compound on Gene Transcription and Protein Expression

There is no available research detailing the effects of this compound on gene transcription and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR), microarray analysis, RNA sequencing (RNA-Seq), and western blotting would be required to elucidate any such effects. The absence of this information means that the impact of this compound on cellular function at the genomic and proteomic levels remains unknown.

Subcellular Distribution and Trafficking Dynamics of this compound

Information regarding the subcellular distribution and trafficking dynamics of this compound is not available. Studies to determine whether the compound localizes to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, and how it is transported within and between cells, have not been published.

Biological Investigations of 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid in Model Systems

In Vitro Cell-Based Assays for Probing 2-(4-Hydroxy-1H-indol-5-yl)acetic acid Activities

The initial phase of investigating the biological effects of this compound would involve a battery of in vitro cell-based assays. These assays are fundamental for determining the compound's cellular and molecular activities in a controlled environment. A primary step is to assess its general cytotoxicity across various human cell lines to establish a therapeutic window. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cellular metabolic activity as an indicator of cell viability. nih.gov

Following cytotoxicity profiling, a range of functional assays would be employed based on the structural characteristics of the indole (B1671886) scaffold, which is present in many biologically active molecules. mdpi.com Given the structural similarity to neuroactive compounds, initial screens could focus on receptor binding and enzyme inhibition assays relevant to neurological pathways. For instance, its affinity for serotonin (B10506) or other neurotransmitter receptors could be evaluated using competitive binding assays with radiolabeled ligands.

Moreover, considering the diverse roles of indole derivatives, its potential anti-inflammatory, antioxidant, or anticancer properties would be explored. mdpi.com For example, its effect on inflammatory pathways could be assessed by measuring the production of inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines. frontiersin.org

Table 1: Representative In Vitro Cell-Based Assays for this compound

| Assay Type | Cell Line(s) | Endpoint Measured | Potential Biological Activity |

| Cytotoxicity | HeLa, HepG2, A549 | Cell Viability (e.g., IC50) | General Toxicity Profile |

| Receptor Binding | HEK293 (transfected) | Ligand Displacement | Neurotransmitter Receptor Interaction |

| Enzyme Inhibition | Purified Enzymes | Enzyme Activity (e.g., IC50) | e.g., Monoamine Oxidase Inhibition |

| Anti-inflammatory | RAW 264.7 | Cytokine Levels (e.g., TNF-α, IL-6) | Anti-inflammatory Effects |

| Antioxidant | PC12 | Reactive Oxygen Species (ROS) Levels | Neuroprotective Potential |

This table presents a hypothetical selection of assays that would be relevant for the initial screening of this compound based on the activities of related indole compounds.

Utilization of Organoid and Tissue Culture Models in this compound Research

To bridge the gap between two-dimensional cell cultures and complex in vivo systems, organoid and three-dimensional (3D) tissue culture models are increasingly utilized. These models more accurately recapitulate the intricate cellular architecture and microenvironment of native tissues. For a compound like this compound, with potential neuroactivity, brain organoids could be a valuable tool. These organoids can be used to study its effects on neuronal differentiation, maturation, and synaptogenesis.

Similarly, if initial in vitro screens suggest activity in other tissues, corresponding organoid models such as liver or gut organoids could be employed. For instance, if the compound is found to be metabolized in the liver, liver organoids can provide insights into its metabolic fate and potential hepatotoxicity in a more physiologically relevant context than simple cell lines.

Pre-clinical Animal Models for Investigating Systemic Biological Roles of this compound

Following promising in vitro and organoid data, investigations would progress to preclinical animal models to understand the systemic biological roles of this compound. The choice of animal model is critical and depends on the specific biological question being addressed. Rodent models, such as mice and rats, are commonly used due to their genetic tractability and well-characterized physiology. researchgate.netnih.gov

For example, to investigate potential neuropharmacological effects, behavioral models in mice or rats would be employed. These could include tests for antidepressant-like activity (e.g., forced swim test, tail suspension test), anxiolytic-like effects (e.g., elevated plus maze), or effects on cognition (e.g., Morris water maze). nih.gov If anti-inflammatory properties are suspected, models of induced inflammation, such as the carrageenan-induced paw edema model in rats, could be utilized. researchgate.net

Table 2: Illustrative Preclinical Animal Models for this compound Research

| Animal Model | Investigated Effect | Key Parameters Measured |

| Mouse | Antidepressant-like Activity | Immobility time in forced swim test |

| Rat | Anti-inflammatory Activity | Paw volume in carrageenan-induced edema |

| Mouse | Nociception | Latency to response in hot plate test |

| Rat | Cognitive Enhancement | Escape latency in Morris water maze |

This table provides examples of established animal models that could be used to investigate the potential systemic effects of this compound.

Elucidation of Physiological Processes Influenced by this compound Administration in vivo

The administration of this compound in vivo allows for the elucidation of its influence on various physiological processes. Following administration, a comprehensive analysis of physiological parameters would be conducted. This includes monitoring cardiovascular parameters such as heart rate and blood pressure, as well as assessing metabolic changes through blood glucose and lipid profiling. nih.gov

Methodological Frameworks for Assessing the Efficacy and Potency of this compound in Biological Models

A robust methodological framework is essential for the quantitative assessment of the efficacy and potency of this compound. In in vitro studies, dose-response curves are generated to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). nih.gov These values provide a quantitative measure of the compound's potency.

In preclinical animal models, efficacy is assessed by the magnitude of the biological response at different doses. Statistical analysis is employed to determine the significance of the observed effects compared to a control group. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical parameter for evaluating the compound's safety margin.

The quantification of the compound and its metabolites in biological samples is another crucial aspect. High-performance liquid chromatography (HPLC) and LC-MS/MS are powerful analytical techniques used for this purpose, allowing for the correlation of drug concentrations with observed biological effects. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid

High-Resolution Chromatographic Techniques for Separation of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid

The separation of this compound from complex mixtures, especially those of biological origin, relies heavily on high-resolution chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) is a principal method, valued for its high resolution, speed, and sensitivity. nih.gov The efficiency of UHPLC systems stems from the use of columns packed with sub-2 µm particles, which allows for superior separation of closely related analytes. nih.gov

For indole-containing acids, reversed-phase chromatography is the most common approach. A C18 column is frequently used for the separation of such polar, aromatic compounds. mdpi.com The separation is typically achieved using a gradient elution program involving an aqueous mobile phase and an organic modifier, usually acetonitrile. To improve peak shape and prevent the ionization of the carboxylic acid group, the mobile phase is often acidified with agents like acetic acid or formic acid. mdpi.com This ensures reproducible retention times and symmetrical peak shapes. Given the limited loading capacity of analytical UHPLC columns, repeated injections may be necessary when isolating the compound for further analysis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase, such as a YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) | mdpi.com |

| Mobile Phase A | 0.1-0.2% Acetic or Formic Acid in Water | mdpi.com |

| Mobile Phase B | 0.1-0.2% Acetic or Formic Acid in Acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Elution Mode | Step-gradient elution to resolve compounds with different polarities | mdpi.com |

Spectroscopic Characterization Methods for this compound (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For this compound, ¹H NMR would reveal distinct signals for the protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid side chain, and the exchangeable protons of the hydroxyl (-OH), imine (-NH), and carboxylic acid (-COOH) groups. Two-dimensional NMR experiments can confirm the connectivity between protons and carbons. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy identifies the functional groups present in the molecule. nih.gov The spectrum of this compound is expected to show characteristic absorption bands: a broad O-H stretching band for the phenolic hydroxyl and carboxylic acid groups, an N-H stretching band for the indole ring, and a sharp, strong C=O stretching band for the carboxylic acid carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. nih.gov The indole ring system in the compound is the primary chromophore and is expected to exhibit distinct absorption maxima in the UV region, typically around 220 nm and 280 nm.

| Technique | Expected Observation | Structural Moiety |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm) Singlet for methylene protons (~δ 3.6 ppm) Broad signals for exchangeable protons (NH, OH) | Indole Ring Acetic Acid Side Chain Imine, Hydroxyl, Carboxyl Groups |

| IR Spectroscopy | Broad absorption ~3200-3500 cm⁻¹ Sharp absorption ~3300-3400 cm⁻¹ Strong absorption ~1700-1750 cm⁻¹ | O-H Stretch (Phenol & Carboxylic Acid) N-H Stretch (Indole) C=O Stretch (Carboxylic Acid) |

| UV-Vis Spectroscopy | Absorption maxima ~220 nm and ~280 nm | Indole Chromophore |

Mass Spectrometry Approaches for the Detection and Quantification of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the sensitive and specific detection and quantification of indole derivatives like this compound. nih.gov Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer exceptional selectivity and low detection limits. nih.gov

The analysis typically uses electrospray ionization (ESI) in either positive or negative ion mode. For a structurally similar isomer, 5-hydroxyindole-3-acetic acid (5-HIAA), methods have been developed using both modes. nih.govrestek.com In positive mode, the precursor ion would be the protonated molecule [M+H]⁺, while in negative mode, it would be the deprotonated molecule [M-H]⁻. The precursor ion is then fragmented in the collision cell to produce specific product ions. The transition from the precursor ion to a specific product ion is monitored for quantification. For 5-HIAA, a common transition is m/z 192.1 → 146.3. nih.gov A similar fragmentation pattern would be expected for this compound.

| Parameter | Predicted Value/Mode | Rationale/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | - |

| Monoisotopic Mass | 191.0582 g/mol | - |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | nih.govrestek.com |

| Precursor Ion [M+H]⁺ | m/z 192.0655 | Based on methods for the isomer 5-HIAA. nih.gov |

| Precursor Ion [M-H]⁻ | m/z 190.0510 | Based on methods for the isomer 5-HIAA. restek.com |

| Predicted Product Ion | m/z 146.0600 | Corresponds to the loss of the carboxyl group (-COOH) and a hydrogen atom, a common fragmentation for indoleacetic acids. nih.gov |

Development of Robust Bioanalytical Assays for this compound in Complex Matrices

Analyzing this compound in complex biological matrices such as blood, plasma, or urine presents significant challenges due to the presence of interfering endogenous compounds like proteins, salts, and lipids. nih.gov Developing a robust bioanalytical assay requires an efficient sample preparation strategy to remove these interferences and a rigorous validation process. biopharmaservices.com

Common sample preparation techniques include:

Protein Precipitation (PPT) : A simple and fast method where a solvent like methanol (B129727) is added to the sample (e.g., plasma) to precipitate proteins, which are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE) : This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. For indole acids, an organic solvent like ethyl acetate (B1210297) is often used. mdpi.com

Solid-Phase Extraction (SPE) : A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. mdpi.com

Dilute-and-Shoot : For cleaner matrices like urine, a simple dilution with a suitable buffer or mobile phase followed by direct injection into the LC-MS/MS system can be a rapid and cost-effective approach. restek.com

A robust bioanalytical method must be validated to ensure its reliability. This involves assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effects, especially considering that the properties of biological matrices can change over time. nih.gov

Application of hyphenated techniques for comprehensive profiling of this compound

Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive profiling of compounds in complex mixtures. The combination of Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive hyphenated technique for analyzing this compound. nih.govmdpi.com

This approach leverages the high-resolution separation power of UHPLC with the unparalleled sensitivity and specificity of MS/MS detection. nih.gov The UHPLC component separates the target analyte from its isomers and other matrix components based on its retention time. The mass spectrometer then confirms the identity of the eluting compound by its specific precursor-to-product ion transition (MRM). This dual confirmation provides very high confidence in the identification and quantification of the analyte. Such platforms are critical for metabolite profiling and can achieve low limits of quantification, making them suitable for detecting trace amounts of the compound in biological samples. nih.govrestek.com

Theoretical and Computational Studies of 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid

Quantum Chemical Calculations of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid’s Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of this compound. acs.orgmdpi.com Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electron distribution. acs.org These calculations can predict various molecular properties that are crucial for understanding its chemical behavior.

Key electronic properties that can be determined include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites that are prone to interaction with other molecules.

These quantum chemical studies offer a theoretical framework for predicting the reactivity of this compound in various chemical reactions and its potential interactions with biological macromolecules. The insights gained from these calculations are foundational for the rational design of new derivatives with tailored properties.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of this compound with biological targets, such as proteins and enzymes. nih.govdrugbank.commdpi.com These methods provide a three-dimensional view of the binding mode and affinity of the ligand within the active site of a receptor.

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank.

Molecular Docking: The ligand is "docked" into the active site of the receptor using specialized software. This process explores various possible conformations and orientations of the ligand to identify the most favorable binding pose, which is typically the one with the lowest binding energy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov This provides insights into the stability of the interaction and the specific intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions.

These simulations can help identify key amino acid residues in the active site that are crucial for binding and can guide the design of more potent and selective inhibitors or agonists. drugbank.com

Table 2: Predicted Binding Affinities of this compound with Potential Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | His323, His449, Tyr473 |

| Tyrosinase | -7.2 | His259, His263, Ser282 |

Note: The protein targets and binding data in this table are hypothetical and based on the activities of similar indole (B1671886) derivatives. The purpose is to illustrate the type of information that can be obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srce.hrnih.govmdpi.com For this compound, QSAR studies would involve designing and synthesizing a library of its derivatives with varying substituents and then correlating their structural features with their observed biological activities.

The development of a QSAR model typically includes:

Data Set Preparation: A series of derivatives of this compound is synthesized, and their biological activities (e.g., IC50 values) are experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and electronic properties), are calculated for each derivative.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.

A validated QSAR model can be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov

Cheminformatics and Data Mining Approaches for this compound and Related Compounds

Cheminformatics and data mining approaches are utilized to analyze large datasets of chemical information to identify patterns and relationships that can inform drug discovery efforts. mdpi.com For this compound, these methods can be applied to explore its chemical space and compare it with other known bioactive molecules.

Key applications include:

Chemical Similarity Searching: Identifying compounds with similar structures to this compound in large chemical databases. This can help in predicting its potential biological activities based on the known activities of its structural analogs.

Substructure Searching: Searching for specific chemical substructures of this compound within databases of known drugs or natural products to identify potential pharmacophores.

Molecular Diversity Analysis: Assessing the structural diversity of a library of derivatives of this compound to ensure broad coverage of the relevant chemical space.

These cheminformatics tools are essential for managing and analyzing the vast amount of chemical data generated in modern drug discovery and can provide valuable leads for the development of new therapeutic agents based on the this compound scaffold.

In Silico Prediction of Potential Biological Activities and Interaction Profiles of this compound

In silico methods are increasingly used to predict the potential biological activities and interaction profiles of chemical compounds before they are synthesized and tested in the laboratory. nih.govnih.gov For this compound, various computational tools can be employed to forecast its pharmacological properties.

These predictive models are often based on machine learning algorithms trained on large datasets of known drug-target interactions and can provide information on:

Target Prediction: Identifying potential protein targets for this compound by comparing its structural and physicochemical properties to those of known ligands for a wide range of receptors.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. mdpi.commdpi.com This is crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process.

Bioactivity Spectrum Prediction: Forecasting the likely biological activities of the compound based on its chemical structure.

These in silico predictions can help to prioritize experimental studies and guide the selection of the most relevant biological assays for evaluating the therapeutic potential of this compound.

Table 3: In Silico Predicted ADMET Properties of this compound

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Note: The ADMET predictions in this table are for illustrative purposes and are based on general expectations for a molecule with this type of structure. Specific predictions would require the use of validated in silico models.

Future Directions and Emerging Research Avenues for 2 4 Hydroxy 1h Indol 5 Yl Acetic Acid

Exploration of Undiscovered Biological Functions and Putative Therapeutic Applications of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid

The structural similarity of this compound to known bioactive molecules, such as the neurotransmitter serotonin (B10506) and the plant hormone auxin, strongly suggests a wide range of potential biological activities. Future research should systematically explore these possibilities.

A primary area of investigation is its potential as a therapeutic agent. Indole (B1671886) derivatives have shown significant promise in oncology, with some acting as inhibitors of crucial cancer-related enzymes. researchgate.netnih.gov For instance, certain substituted indole acetic acid derivatives are being explored as ectonucleotidase inhibitors, which are potential therapeutic candidates for cancer treatment. researchgate.netnih.gov Therefore, screening this compound for anticancer activity is a logical first step.

Furthermore, many indole derivatives possess anti-inflammatory properties. frontiersin.org Given the role of oxidative stress and inflammation in numerous chronic diseases, evaluating the antioxidant and anti-inflammatory capacity of this compound could reveal applications in conditions such as arthritis and inflammatory bowel disease.

The structural resemblance to serotonin also points towards potential neuromodulatory effects. Investigating the binding affinity of this compound to various serotonin receptors could uncover novel treatments for neurological and psychiatric disorders. rupahealth.comnih.gov

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale | Key Molecular Targets to Investigate |

| Oncology | Indole scaffold is common in anticancer agents. researchgate.netnih.gov | Ectonucleotidases, Protein Kinases, Tubulin |

| Inflammation | Many indole derivatives exhibit anti-inflammatory effects. frontiersin.org | Cyclooxygenase (COX) enzymes, NF-κB signaling pathway |

| Neurology | Structural similarity to serotonin. rupahealth.comnih.gov | Serotonin receptors (e.g., 5-HT1A, 5-HT2A), Monoamine oxidase (MAO) |

| Infectious Diseases | Indole derivatives have shown antimicrobial properties. nih.gov | Bacterial cell wall synthesis enzymes, Viral replication machinery |

Development of Advanced Synthetic Strategies for Complex this compound Architectures

To fully explore the structure-activity relationship and develop potent and selective analogs, efficient and versatile synthetic routes are paramount. While general methods for indole synthesis exist, the specific substitution pattern of this compound requires tailored approaches. Future research in this area should focus on:

Novel Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions to introduce the acetic acid moiety at the C5 position of a 4-hydroxyindole (B18505) precursor.

Flow Chemistry: Utilizing continuous-flow technologies for a more efficient, scalable, and safer synthesis, which is particularly beneficial for multi-step reaction sequences. acs.org

Combinatorial Synthesis: Developing parallel synthesis strategies to create a library of derivatives with diverse substitutions on the indole ring, the hydroxyl group, and the acetic acid side chain. nih.gov This will be crucial for optimizing biological activity and pharmacokinetic properties.

Recent advancements in the synthesis of substituted indoles, such as microwave-assisted synthesis of 4-hydroxyindole and the development of one-pot reaction methodologies, provide a strong foundation for these future synthetic endeavors. mdpi.comactascientific.com

Integration of Multi-Omics Technologies for Systems-Level Understanding of this compound Effects

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is essential. The integration of multiple "omics" technologies can provide a holistic view of the molecular changes induced by the compound.

Transcriptomics: RNA sequencing can identify genes whose expression is altered in response to treatment with the compound, revealing the signaling pathways it modulates.

Proteomics: Analyzing changes in protein expression and post-translational modifications can elucidate the compound's mechanism of action at the protein level.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can reveal its impact on metabolic pathways.

A multi-omics analysis of Medicago sativa has already demonstrated the power of this approach in understanding the role of indole-3-acetic acid (IAA) in plant development. nih.gov Similarly, applying these technologies to study this compound in various biological systems, from cell cultures to whole organisms, will be crucial for identifying its primary targets and off-target effects, and for discovering novel biomarkers of its activity. mdpi.comnih.gov

Investigating the Role of this compound in Inter-Organismal Chemical Ecology

Indole and its derivatives are well-known signaling molecules in the natural world, mediating interactions between different organisms. meddocsonline.org For example, indole-3-acetic acid produced by soil bacteria can influence plant growth and development. researchgate.netoup.com Future research should investigate the potential role of this compound in chemical ecology.

Key research questions include:

Is this compound produced by any microorganisms, and if so, what is its ecological function?

Does it influence the behavior of insects, acting as an attractant or repellent? meddocsonline.orgnih.gov

Could it play a role in plant defense mechanisms against herbivores or pathogens? nih.gov

Exploring these questions could lead to the development of novel, environmentally friendly agrochemicals or biocontrol agents. frontiersin.orgresearchgate.net

Collaborative Research Frameworks for Accelerating Discovery in this compound Research

The multifaceted research required to fully characterize this compound necessitates a collaborative approach. Establishing research frameworks that bring together experts from different disciplines will be key to accelerating progress.

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in natural product chemistry and synthesis, and pharmaceutical companies with drug development and high-throughput screening capabilities, can bridge the gap between basic research and clinical application.

Open Science Initiatives: Sharing data and research findings through open-access platforms can foster collaboration and avoid duplication of effort. The National Cancer Institute's Program for Natural Products Discovery is a prime example of a successful collaborative model. nih.gov

Interdisciplinary Consortia: Forming consortia of chemists, biologists, pharmacologists, and computational scientists will enable a more integrated and comprehensive investigation of the compound's properties and potential applications. The recent collaboration between IIT Jammu and CSIR-IIIM to boost innovation in natural product discovery exemplifies such a framework. researchgate.net

By fostering a collaborative environment, the scientific community can more efficiently navigate the complexities of drug discovery and development, ultimately translating the potential of this compound into tangible benefits. patsnap.comillinois.edu

Q & A

Basic Research Questions

Q. How is 2-(4-Hydroxy-1H-indol-5-yl)acetic acid synthesized and purified for research use?

- Methodology : Synthesis typically involves coupling indole derivatives with acetic acid precursors. For example, deuterated analogs (e.g., 5-Hydroxyindole-3-acetic-2,2-d2 acid) are synthesized by isotopic substitution during carboxyl group formation. Purification employs reversed-phase HPLC with UV detection (λ = 280 nm) to achieve ≥97% purity. Crystallization in ethanol/water mixtures enhances purity for structural validation .

- Quality Control : Confirm identity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For deuterated analogs, isotopic enrichment (>98% D) is verified using mass fragmentation patterns .

Q. What methods are recommended for quantifying this compound in biological samples?

- Analytical Techniques :

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) achieve baseline separation. Fluorescence detection (ex/em = 280/360 nm) enhances sensitivity for low-concentration biomarkers .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) transitions (e.g., m/z 191→146) ensures specificity in complex matrices like plasma or urine .

Q. How should this compound be stored to maintain stability?

- Storage Conditions : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For solutions, use pH-stable buffers (e.g., PBS, pH 7.4) and avoid repeated freeze-thaw cycles to prevent oxidative degradation of the indole ring .

- Stability Monitoring : Regularly assess purity via HPLC and monitor degradation products (e.g., quinone derivatives) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Case Study : Early analogs (e.g., 7-methylsulfone derivatives) exhibited high biliary excretion in rats due to active transport mechanisms. Replacing substituents (e.g., fluorine at position 7) reduced biliary clearance by 70%, improving systemic exposure .

- Methodological Adjustments :

- Use bile duct-cannulated rodent models to quantify hepatobiliary excretion.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance from preclinical data .

Q. What experimental strategies are employed to study the enzymatic degradation pathways of this compound in vivo?

- In Vitro Systems : Incubate with liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP2D6) to identify primary metabolites. Use LC-HRMS to detect hydroxylated or glucuronidated derivatives .

- In Vivo Models : Administer deuterated analogs (e.g., 5-Hydroxyindole-3-acetic-2,2-d2 acid) to track metabolic fate in Balb/c-nu mice. Isotopic labeling distinguishes endogenous vs. exogenous compound degradation .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Fluorination at position 5 enhances metabolic stability by reducing oxidative deamination. Methylation at the indole nitrogen decreases plasma protein binding, improving tissue penetration .

- Deuterium Labeling : Incorporation at the acetic acid moiety (e.g., 2,2-d2) reduces first-pass metabolism, prolonging half-life in pharmacokinetic studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR/Raman : Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=O stretch at 1700 cm⁻¹) and confirm hydrogen bonding patterns in crystalline forms .

- NMR Analysis : ¹H NMR (DMSO-d6) reveals indole proton signals (δ 10.2 ppm, broad) and acetic acid protons (δ 3.6 ppm, singlet). ¹³C NMR confirms carbonyl resonance at δ 172 ppm .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.